2-Methyl-d3-3-furanthiol

Food Chemistry Flavor Analysis Stable Isotope Dilution Assay

2-Methyl-d3-3-furanthiol (CAS 136430-23-4) is a tri-deuterated stable isotopologue of 2-methyl-3-furanthiol (MFT, CAS 28588-74-1), the potent meaty odorant with an odor threshold of 0.0004 ng/g in water and ~0.00003 µg/kg in air. With a molecular formula of C5H3D3OS and a molecular weight of 117.19 g/mol, this compound possesses a +3 Da mass shift relative to its unlabeled analog (114.17 g/mol), enabling unequivocal chromatographic and mass spectrometric differentiation for use as an internal standard in Stable Isotope Dilution Assays (SIDA).

Molecular Formula C5H3D3OS
Molecular Weight 117.185
CAS No. 136430-23-4
Cat. No. B591116
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-d3-3-furanthiol
CAS136430-23-4
Synonyms2-Methyl-d3-3-furanthiol
Molecular FormulaC5H3D3OS
Molecular Weight117.185
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methyl-d3-3-furanthiol (CAS 136430-23-4) for Stable Isotope Dilution Assays: Procurement Overview


2-Methyl-d3-3-furanthiol (CAS 136430-23-4) is a tri-deuterated stable isotopologue of 2-methyl-3-furanthiol (MFT, CAS 28588-74-1), the potent meaty odorant with an odor threshold of 0.0004 ng/g in water and ~0.00003 µg/kg in air [1][2]. With a molecular formula of C5H3D3OS and a molecular weight of 117.19 g/mol, this compound possesses a +3 Da mass shift relative to its unlabeled analog (114.17 g/mol), enabling unequivocal chromatographic and mass spectrometric differentiation for use as an internal standard in Stable Isotope Dilution Assays (SIDA) [3]. It is typically supplied as a neat liquid with a minimum purity specification of 90% and is intended exclusively for research use, including analytical method development, validation, and routine quantification .

Why Unlabeled MFT or Non-Isotopic Analogs Fail as Quantitative Standards for 2-Methyl-d3-3-furanthiol


The procurement and use of 2-methyl-d3-3-furanthiol is not interchangeable with its unlabeled counterpart or other thiols due to fundamental analytical chemistry constraints. Direct quantification of the unlabeled MFT is hindered by its high reactivity and volatility, which lead to significant and variable losses during sample preparation, extraction, and analysis. The use of a non-isotopic internal standard, such as 2-furfurylthiol (FFT) or 3-mercapto-2-pentanone (3M2P), introduces a critical error source: these compounds possess different chemical and physical properties (e.g., volatility, partition coefficients, and reactivity towards derivatization agents), causing them to behave differently from the target analyte MFT under identical experimental conditions [1]. Consequently, they fail to accurately compensate for sample-to-sample variations and matrix-induced signal suppression or enhancement. Only a stable isotopologue like 2-methyl-d3-3-furanthiol, which co-elutes with the analyte and exhibits nearly identical physicochemical behavior, can serve as a valid internal standard for precise, matrix-corrected quantification via Stable Isotope Dilution Assay (SIDA) [2].

Quantitative Differentiation Guide: 2-Methyl-d3-3-furanthiol as an Analytical Internal Standard


Method Accuracy and Recovery for MFT Quantification in Meat

The use of the deuterated analog 2-methyl-d3-3-furanthiol as an internal standard in a Stable Isotope Dilution Assay (SIDA) enabled the precise quantification of MFT in heated meat with high recovery. In a model system, the addition of d3-MFT resulted in a recovery of 97% for unlabeled MFT, demonstrating the method's accuracy and the standard's ability to correct for analyte loss [1]. This is a critical improvement over non-isotopic methods, which cannot account for the variable, matrix-dependent losses of this volatile and reactive thiol [2]. The assay allowed for the determination of MFT concentrations ranging from 5-28 μg/kg in boiled beef, pork, and lamb [1].

Food Chemistry Flavor Analysis Stable Isotope Dilution Assay

Enabling Quantification of Ultra-Trace Odorants in Complex Matrices

The 2-methyl-d3-3-furanthiol internal standard is a cornerstone for quantifying MFT at ultra-trace levels via Stable Isotope Dilution Assays (SIDA). Its use enables the correction for matrix effects and analyte loss, allowing for the accurate measurement of MFT concentrations that are below the limit of detection for other methods [1]. For instance, it facilitated the quantification of MFT in wine at concentrations up to 100 ng/L, which is significantly above its olfactory perception threshold of ~0.4-1.0 ng/L [1]. In contrast, an automated method for wine analysis using on-fiber derivatization without a deuterated standard for MFT yielded inconsistent results, highlighting the compound's instability and the method's lack of robustness in complex matrices [2].

Analytical Chemistry Food Science Trace Analysis

Chromatographic and Mass Spectrometric Differentiation from Native MFT

2-Methyl-d3-3-furanthiol provides unambiguous differentiation from the native analyte, 2-methyl-3-furanthiol, in mass spectrometry-based assays. The +3 Da mass shift due to the replacement of three hydrogen atoms with deuterium atoms on the methyl group creates distinct target ions for Selected Ion Monitoring (SIM). In a validated SIDA method for heated meat, the deuterated internal standard (d-MFT) was quantified using the ion m/z 118, while the native MFT was quantified using m/z 115 [1]. This clear separation in the mass domain eliminates signal cross-talk and enables precise calculation of analyte concentration via the analyte/internal standard peak area ratio, a capability not offered by non-isotopic internal standards which require chromatographic separation, leading to potential quantification errors [2].

Mass Spectrometry Gas Chromatography Isotope Labeling

Improved Method Ruggedness Over Non-Isotopic Internal Standards

Employing 2-methyl-d3-3-furanthiol as an internal standard confers superior method ruggedness compared to the use of non-isotopic internal standards. Its nearly identical physicochemical properties ensure that it compensates for any variation in sample preparation, extraction efficiency, derivatization, and instrument response that the analyte MFT experiences [1]. This is a class-level advantage of stable isotopologues over structural analogs. For instance, while the structurally related compound 2-furfurylthiol (FFT) might be considered an alternative, its different volatility and reactivity would not mirror the behavior of MFT, leading to inaccurate and variable results. Studies have shown that non-isotopic internal standards can exhibit differences in chromatographic and extraction behavior compared to the target analyte, a problem which the use of a deuterated standard is specifically designed to avoid [2].

Method Validation Analytical Chemistry Quality Control

Optimal Use Cases for Procuring 2-Methyl-d3-3-furanthiol in Flavor and Fragrance Analysis


Quantification of Potent Meat Aroma Contributors in Processed Foods via SIDA

2-Methyl-d3-3-furanthiol is the gold standard internal standard for the accurate quantification of 2-methyl-3-furanthiol (MFT) in complex food matrices like cooked meats, broths, and yeast extracts via Stable Isotope Dilution Assay (SIDA). This application is critical for food scientists seeking to correlate sensory perception with analytical data. The use of the deuterated standard enables precise determination of MFT concentrations, which directly informs Odor Activity Value (OAV) calculations, as MFT has been identified as a key aroma compound with high OAVs in products like smoked cooked loin [1]. The method, as validated in heated meat, demonstrates high recovery (97%) and allows for accurate measurement across a range of meat types (e.g., beef, pork, lamb, chicken) where MFT concentrations vary significantly (e.g., 5-28 μg/kg in beef) [2].

Trace-Level Analysis of Key Odorants in Alcoholic and Non-Alcoholic Beverages

For the beverage industry, 2-methyl-d3-3-furanthiol is essential for quantifying MFT at nanogram-per-liter levels in products such as wine and soy sauce. This compound imparts a desirable cooked meat-like aroma that is a critical component of product quality and differentiation. Reliable quantification is impossible without the deuterated standard due to MFT's instability and the complex nature of the matrix. A validated method using this standard has successfully quantified MFT in various wines at concentrations up to 100 ng/L, well above its sensory threshold [3]. Similarly, it allows for the study of MFT generation during processing, such as in fermented soy sauce where heating increases its concentration and enhances the cooked meat aroma [4].

Method Development and Validation for Regulatory Compliance in Flavor Houses

For quality control and regulatory affairs laboratories within flavor and fragrance companies, 2-methyl-d3-3-furanthiol is a critical reference material. Its use is mandated for developing and validating robust analytical methods that meet stringent guidelines for accuracy, precision, and reproducibility. The distinct mass shift (+3 Da) allows for unequivocal identification and quantification, providing the high degree of confidence needed for product specification sheets, stability studies, and compliance with food safety regulations [2]. Employing this deuterated standard minimizes the risk of costly analytical errors and batch rejections by ensuring that the quantification of this potent, low-threshold compound is both accurate and matrix-independent [5].

Academic and Industrial Research into Flavor Formation Pathways

2-Methyl-d3-3-furanthiol is an indispensable tool for researchers investigating the chemical pathways of flavor generation, such as the Maillard reaction between cysteine and ribose. Stable Isotope Dilution Assays using this compound provide the quantitative precision required to study the kinetics of MFT formation from different precursor systems under varying conditions of temperature, pH, and water content [6]. This enables a mechanistic understanding of flavor development during food processing and cooking, guiding the rational design of process flavors and the optimization of food formulations for enhanced sensory appeal [1].

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